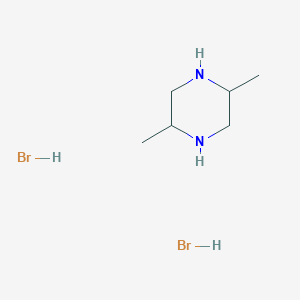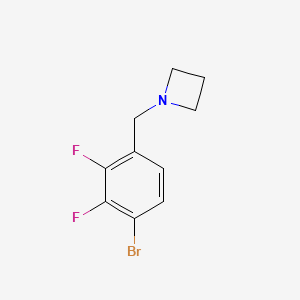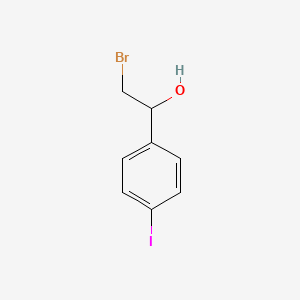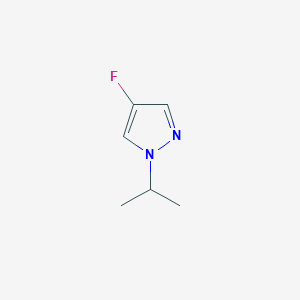
tert-Butyl 2-(5-fluoropyrimidin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(5-fluoropyrimidin-2-yl)acetate: is an organic compound that features a tert-butyl ester group attached to a 2-(5-fluoropyrimidin-2-yl)acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(5-fluoropyrimidin-2-yl)acetate typically involves the esterification of 2-(5-fluoropyrimidin-2-yl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The process involves the continuous mixing of reactants and catalysts, followed by separation and purification steps to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 2-(5-fluoropyrimidin-2-yl)acetate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino derivatives, thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 2-(5-fluoropyrimidin-2-yl)acetate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.
Biology: In biological research, this compound is used to study the effects of fluorinated pyrimidines on cellular processes. It can be used as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its fluorinated pyrimidine moiety is known to enhance the biological activity of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(5-fluoropyrimidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine moiety can mimic natural substrates, leading to competitive inhibition or activation of enzymatic pathways. This compound can also interact with nucleic acids, affecting DNA and RNA synthesis.
Comparación Con Compuestos Similares
- tert-Butyl 2-(4-fluoropyrimidin-2-yl)acetate
- tert-Butyl 2-(5-chloropyrimidin-2-yl)acetate
- tert-Butyl 2-(5-bromopyrimidin-2-yl)acetate
Comparison:
- tert-Butyl 2-(5-fluoropyrimidin-2-yl)acetate is unique due to the presence of a fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs.
- The fluorine atom enhances the compound’s stability and lipophilicity, making it more suitable for certain pharmaceutical applications.
- The electronic effects of the fluorine atom can also influence the compound’s reactivity and interaction with biological targets, providing distinct advantages in drug design and development.
Propiedades
Fórmula molecular |
C10H13FN2O2 |
|---|---|
Peso molecular |
212.22 g/mol |
Nombre IUPAC |
tert-butyl 2-(5-fluoropyrimidin-2-yl)acetate |
InChI |
InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)4-8-12-5-7(11)6-13-8/h5-6H,4H2,1-3H3 |
Clave InChI |
ADHKVPASVYWYNK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CC1=NC=C(C=N1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromobenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B13676133.png)

![Methyl 5-bromo-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B13676139.png)





![Imidazo[1,2-a]pyridin-8-amine hydrochloride](/img/structure/B13676173.png)

![2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetamide](/img/structure/B13676191.png)

